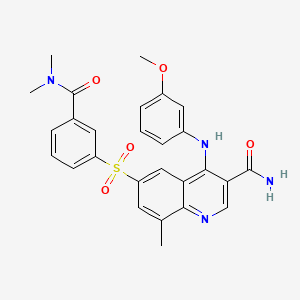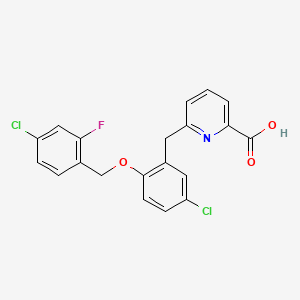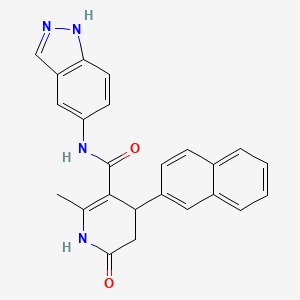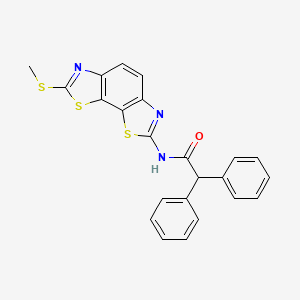
Gue1654
描述
Gue 1654 是一种合成的有机化合物,以其作为氧化二十碳烯酸受体 1 (OXE-R) 的调节剂而闻名。 它选择性抑制 OXE-R 激活 Gαi-βγ 异三聚体后 Gβγ 信号通路
准备方法
合成路线和反应条件
Gue 1654 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
苯并[1,2-d4,3-d’]双噻唑核的形成: 这涉及在受控条件下适当前体的环化。
甲硫基的引入: 这一步通过亲核取代反应实现。
苯基苯乙酰胺部分的连接: 这通过使用合适的试剂和催化剂的酰胺偶联反应完成.
工业生产方法
Gue 1654 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。主要考虑因素包括:
反应温度和时间: 这些参数被仔细控制,以最大限度地提高每个步骤的效率。
纯化方法: 重结晶和色谱等技术用于获得高纯度的最终产物.
化学反应分析
反应类型
Gue 1654 经历各种化学反应,包括:
氧化: 这种反应涉及氧气的添加或氢的去除,导致形成氧化产物。
还原: 这涉及氢的添加或氧的去除,导致形成还原产物。
取代: 这种反应涉及一个官能团被另一个官能团取代.
常见试剂和条件
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 氯和溴等卤化剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如:
氧化: 导致形成 Gue 1654 的氧化衍生物。
还原: 导致化合物的还原形式。
取代: 产生具有不同官能团的取代衍生物.
科学研究应用
Gue 1654 在科学研究中具有广泛的应用,包括:
化学: 用作研究涉及氧化二十碳烯酸受体 1 的信号通路的工具。
生物学: 有助于了解 Gβγ 信号在各种生物过程中的作用。
医学: 在涉及 Gβγ 信号失调的疾病中具有潜在的治疗应用。
工业: 用于开发新药和治疗剂.
作用机制
Gue 1654 通过选择性抑制氧化二十碳烯酸受体 1 激活 Gαi-βγ 异三聚体后的 Gβγ 信号通路发挥作用。 这种抑制阻止 HEK293 细胞中 G 蛋白偶联内向整流钾通道的开放 . 涉及的分子靶标包括 Gβγ 亚基和氧化二十碳烯酸受体 1 .
属性
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBDFMYJABXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397290-30-1 | |
| Record name | 397290-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?
A1: this compound acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, this compound specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:
- Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
- Suppression of CD11b/CD18 integrin activation []
- Inhibition of oxidative burst []
- Prevention of actin polymerization []
- Disruption of leukocyte interaction with endothelial cells []
- Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []
Q2: What is the impact of this compound on leukocyte activation and its potential implications for treating inflammatory diseases?
A2: this compound effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, this compound disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []
Q3: Can you elaborate on the research demonstrating this compound's protective effects in a model of acute lung injury?
A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with this compound effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
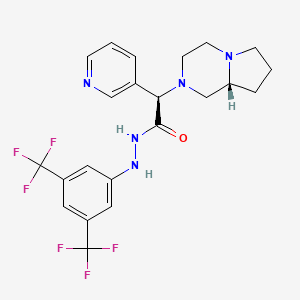
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)
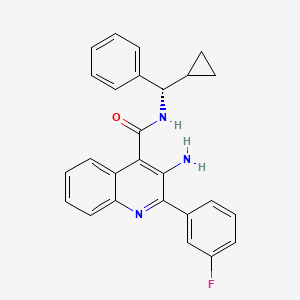
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)
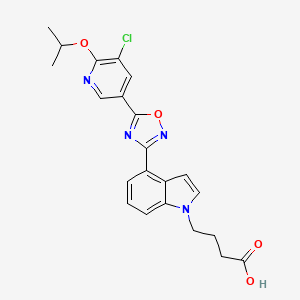
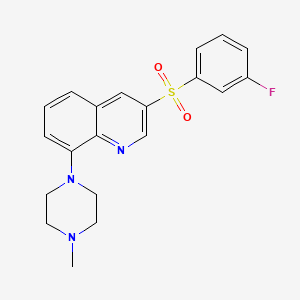
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
